molecular formula C5H11ClFN B13915278 (1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride

(1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride

Cat. No.: B13915278
M. Wt: 139.60 g/mol
InChI Key: MVFFVXDWLQQNEH-FHAQVOQBSA-N
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Description

(1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a cyclopentane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentane derivatives followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclopentane ring. The subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the fluorination and amination steps, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-Aminocyclopentan-1-amine hydrochloride
  • (1S,3S)-3-Chlorocyclopentan-1-amine hydrochloride
  • (1S,3S)-3-Bromocyclopentan-1-amine hydrochloride

Uniqueness

Compared to its analogs, (1S,3S)-3-Fluorocyclopentan-1-amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance.

Properties

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

(1S,3S)-3-fluorocyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1

InChI Key

MVFFVXDWLQQNEH-FHAQVOQBSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1N)F.Cl

Canonical SMILES

C1CC(CC1N)F.Cl

Origin of Product

United States

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